CSRM617

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

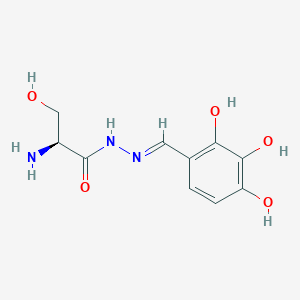

C10H13N3O5 |

|---|---|

Peso molecular |

255.23 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+/t6-/m0/s1 |

Clave InChI |

ZYTUVQILDHABLA-YBCRUCGMSA-N |

SMILES isomérico |

C1=CC(=C(C(=C1/C=N/NC(=O)[C@H](CO)N)O)O)O |

SMILES canónico |

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

CSRM617 Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 is a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. It is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology, with a specific focus on prostate cancer therapeutics.

Introduction: ONECUT2 as a Therapeutic Target in Prostate Cancer

Metastatic castration-resistant prostate cancer (mCRPC) represents an advanced and aggressive form of the disease, often characterized by resistance to androgen deprivation therapy. A key player in the progression of mCRPC is the transcription factor ONECUT2 (OC2), also known as HNF6β.[1] OC2 is a master regulator of androgen receptor (AR) networks and acts as a survival factor in mCRPC models.[2][3][4] Its expression is elevated in a significant subset of prostate adenocarcinomas and neuroendocrine tumors.[4][5]

The multifaceted role of OC2 in promoting tumor progression includes:

-

Suppression of the Androgen Receptor (AR) Axis: OC2 directly represses the transcription of AR and its target genes, including the AR licensing factor FOXA1. This allows cancer cells to bypass their dependency on AR signaling for growth and survival.[4][5]

-

Promotion of Neuroendocrine Differentiation (NED): OC2 drives a neural gene expression program and is upstream of neuroendocrine master regulators like PEG10.[1][5] This transdifferentiation to a neuroendocrine phenotype is a known mechanism of resistance to AR-targeted therapies.[6]

-

Regulation of Lineage Plasticity: OC2 activates resistance through multiple drivers associated with adenocarcinoma, stem-like, and neuroendocrine variants.[7] This includes the direct regulation of the glucocorticoid receptor (GR) and the neuroendocrine splicing factor SRRM4.[7]

-

Modulation of the Tumor Microenvironment: OC2 is implicated in regulating hypoxia signaling by activating SMAD3, which in turn modulates the chromatin-binding of HIF1α.[8][9][10]

Given its central role in driving therapy resistance and metastasis, ONECUT2 has emerged as a promising therapeutic target for advanced prostate cancer.

This compound: A First-in-Class ONECUT2 Inhibitor

This compound was identified as a small-molecule inhibitor of ONECUT2 through in silico modeling and chemical library screening.[1] It represents a novel therapeutic strategy aimed at directly targeting a master regulator of lethal prostate cancer.

Biochemical and Biophysical Properties

This compound directly binds to the HOX domain of ONECUT2.[2][3] Recent studies have indicated that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [2][3] |

In Vitro Mechanism of Action

Inhibition of Prostate Cancer Cell Growth

This compound has demonstrated potent anti-proliferative activity across a panel of human prostate cancer cell lines, including those representative of both androgen-sensitive and castration-resistant disease.[3][11] The half-maximal inhibitory concentration (IC50) is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more sensitive to the compound.[5]

| Cell Line | Description | IC50 Range (µM) | Treatment Conditions | Reference |

| 22Rv1 | Human prostate carcinoma, AR-positive, expresses AR-V7 | 5 - 15 | 48 hours | [3] |

| LNCaP | Human prostate adenocarcinoma, androgen-sensitive | 5 - 15 | 48 hours | [3] |

| C4-2 | LNCaP subline, castration-resistant | 5 - 15 | 48 hours | [3] |

| PC-3 | Human prostate adenocarcinoma, AR-negative | 5 - 15 | 48 hours | [3] |

Induction of Apoptosis

A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis. Treatment of prostate cancer cells with this compound leads to a concentration-dependent increase in apoptotic markers.[3][11]

| Cell Line | Treatment | Effect | Reference |

| 22Rv1 | 20 µM this compound for 72 hours | Increased cleaved Caspase-3 and cleaved PARP | [3][11] |

Target Engagement and Specificity

This compound demonstrates target specificity by modulating the expression of genes directly regulated by ONECUT2. A prime example is the Paternally Expressed Gene 10 (PEG10), a direct target of OC2 and a driver of neuroendocrine prostate cancer.[5]

| Cell Line | Treatment | Effect on PEG10 mRNA | Time Course | Reference |

| 22Rv1 | This compound | Time-dependent decrease | 4 - 16 hours | [3] |

The effects of this compound are significantly diminished in cells where ONECUT2 has been depleted using shRNA or siRNA, further confirming its on-target activity.[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in preclinical xenograft models of prostate cancer.

Inhibition of Tumor Growth and Metastasis

In a subcutaneous xenograft model using the 22Rv1 human prostate cancer cell line, daily administration of this compound resulted in a significant reduction in both tumor volume and weight.[3] Furthermore, in a metastatic disease model established through intracardiac injection of luciferase-tagged 22Rv1 cells, this compound significantly reduced the onset and growth of diffuse metastases.[3][12]

| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |

| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg this compound daily | Significant reduction in tumor volume and weight | [3] |

| SCID Mice | 22Rv1-luc (intracardiac) | 50 mg/kg this compound daily | Significant reduction in the onset and growth of diffuse metastases | [3] |

Importantly, this compound was well-tolerated in these studies, with no significant impact on the body weight of the treated mice.[3]

In Vivo Target Modulation

Consistent with its in vitro mechanism of action, this compound treatment in vivo led to a significant downregulation of PEG10 protein levels in the tumors of treated mice, confirming target engagement in a preclinical setting.[3]

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound is intricately linked to the complex signaling network regulated by ONECUT2.

The ONECUT2-AR Axis

ONECUT2 acts as a direct repressor of the AR transcriptional program. This compound, by inhibiting ONECUT2, can potentially restore sensitivity to AR-targeted therapies in certain contexts.

Caption: this compound inhibits ONECUT2, which normally suppresses AR signaling.

Neuroendocrine Differentiation Pathway

ONECUT2 is a key driver of neuroendocrine differentiation. It is repressed by REST and, in turn, activates PEG10. By inhibiting ONECUT2, this compound can block this transdifferentiation pathway.

Caption: this compound blocks the ONECUT2-mediated neuroendocrine differentiation pathway.

Regulation of Lineage Plasticity and Hypoxia Signaling

ONECUT2 also influences other critical pathways involved in therapy resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. ONECUT2 is a driver of neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]

- 10. ONECUT2 is a driver of neuroendocrine prostate cancer. | SPORE in Prostate Cancer [prostatespore.weill.cornell.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]

The Molecular Target of CSRM617: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target of CSRM617, a novel small-molecule inhibitor with significant potential in the treatment of advanced prostate cancer. This document outlines the binding characteristics, mechanism of action, and the downstream cellular consequences of this compound engagement with its target, supported by quantitative data, experimental methodologies, and pathway visualizations.

Executive Summary

This compound is a selective inhibitor of the transcription factor ONECUT2 (OC2) , a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[1][2][3] this compound directly binds to the HOX domain of OC2, modulating its transcriptional activity and inducing apoptosis in cancer cells.[1][2][3] This guide details the molecular interactions, cellular effects, and the broader signaling context of this compound, providing a foundational resource for ongoing research and development efforts.

Molecular Target Identification and Binding Characteristics

The primary molecular target of this compound has been identified as the atypical homeobox transcription factor ONECUT2 (OC2).[1][3] this compound was discovered through in silico modeling and chemical library screening aimed at identifying compounds that could inhibit OC2 function.[1]

Direct Binding to the ONECUT2-HOX Domain

This compound exerts its inhibitory effect through direct physical interaction with the HOX domain of the OC2 protein.[1][2][3] This interaction has been quantitatively characterized using biophysical assays.

Table 1: Binding Affinity of this compound for ONECUT2

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [1][2][3] |

Cellular and Molecular Mechanism of Action

This compound functions as a selective inhibitor of OC2, leading to the suppression of its transcriptional program. This results in the inhibition of cancer cell growth and the induction of apoptosis.[1][3] The efficacy of this compound is correlated with the expression levels of OC2 in cancer cells, with cell lines expressing higher levels of OC2 being more sensitive to the compound.[3]

Inhibition of Cell Growth and Induction of Apoptosis

Treatment of prostate cancer cell lines with this compound leads to a dose-dependent inhibition of cell proliferation and the induction of programmed cell death.[1][3]

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 | Assay Duration | Effect | Reference |

| PC-3, 22RV1, LNCaP, C4-2 | 0.01-100 µM (range) | 48 hours | Inhibition of cell growth | [1][2] |

| 22Rv1 | 10-20 µM | 48 hours | Induction of apoptosis | [1][2] |

| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis (cleaved Caspase-3 and PARP) | [1][2][3] |

The induction of apoptosis by this compound is confirmed by the appearance of cleavage products of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[1][2][3]

Modulation of ONECUT2 Target Genes

As a transcription factor inhibitor, this compound alters the expression of genes regulated by OC2. A key downstream target used to confirm the bioactivity of this compound is Paternally Expressed Gene 10 (PEG10).[3][4] Treatment with this compound leads to a time-dependent decrease in PEG10 mRNA expression.[3]

Signaling Pathways

This compound's interaction with OC2 perturbs a complex signaling network that is crucial for the survival and progression of aggressive prostate cancer. OC2 itself is a master regulator that influences the androgen receptor (AR) signaling axis and pathways related to neuroendocrine differentiation.[1][3][5]

This compound Mechanism of Action

The following diagram illustrates the direct interaction of this compound with OC2 and its immediate downstream consequences.

Caption: this compound binds to the OC2-HOX domain, inhibiting OC2 function.

Broader ONECUT2 Signaling Context

The diagram below places the this compound-OC2 interaction within the larger context of prostate cancer signaling, highlighting the interplay with the Androgen Receptor (AR) pathway.

Caption: ONECUT2 signaling in prostate cancer and the inhibitory effect of this compound.

Experimental Protocols

While the precise, detailed protocols from the original investigational studies are proprietary, this section provides representative methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine the binding affinity (Kd) of this compound to the ONECUT2 protein.

Methodology:

-

Immobilization: Recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip surface.

-

Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of this compound bound to the immobilized OC2, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation rates are calculated from the sensorgrams. The equilibrium dissociation constant (Kd) is determined by fitting the data to a suitable binding model.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

Reagent Addition: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product (MTT) or a luminescent signal (CellTiter-Glo®).

-

Signal Quantification: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

-

Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

Objective: To detect the cleavage of Caspase-3 and PARP as markers of apoptosis induction by this compound.

Methodology:

-

Cell Lysis: Prostate cancer cells treated with this compound and untreated controls are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the cleaved proteins is compared between treated and untreated samples.

Conclusion

This compound is a promising therapeutic agent that selectively targets the transcription factor ONECUT2. Its direct binding to the OC2-HOX domain inhibits the pro-survival and pro-metastatic functions of OC2 in prostate cancer cells, leading to apoptosis. The quantitative data and mechanistic insights presented in this guide provide a comprehensive foundation for further preclinical and clinical investigation of this compound as a targeted therapy for castration-resistant prostate cancer.

References

- 1. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]

- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

CSRM617: A Selective ONECUT2 Inhibitor for Advanced Prostate Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal, castration-resistant prostate cancer (CRPC), particularly in its neuroendocrine prostate cancer (NEPC) subtype. CSRM617 is a novel small-molecule inhibitor designed to selectively target ONECUT2, offering a promising therapeutic avenue for this aggressive disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Introduction to ONECUT2 in Prostate Cancer

ONECUT2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1] It functions as a survival factor in mCRPC models and is implicated in the transition to the highly aggressive and treatment-resistant neuroendocrine prostate cancer (NEPC).[2] High ONECUT2 expression is correlated with the upregulation of neuroendocrine and neuronal differentiation genes.[2] Mechanistically, ONECUT2 suppresses the AR transcriptional program by directly repressing the expression of the androgen receptor (AR) and its essential co-factor, FOXA1.[3] Furthermore, ONECUT2 directly activates the expression of pro-neuroendocrine genes, such as PEG10.[2][3] This dual action of suppressing AR signaling while promoting a neuroendocrine phenotype makes ONECUT2 a compelling therapeutic target in advanced prostate cancer.

This compound: A Selective ONECUT2 Inhibitor

This compound is a small-molecule inhibitor that directly binds to the HOX domain of ONECUT2.[1][2] This interaction has been characterized by a dissociation constant (Kd) of 7.43 µM as determined by surface plasmon resonance (SPR) assays.[1] By binding to this critical DNA-binding domain, this compound effectively inhibits the transcriptional activity of ONECUT2, leading to the downregulation of its target genes.

Quantitative Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models of prostate cancer.

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are correlated with the expression levels of ONECUT2, with cell lines expressing higher levels of the transcription factor being more sensitive to the inhibitor.[3]

| Cell Line | IC50 (µM) | ONECUT2 Expression | Reference |

| 22Rv1 | ~5 | High | [3] |

| LNCaP | ~10 | Moderate | [3] |

| C4-2 | ~10 | Moderate | [4] |

| PC-3 | Not specified | High | [4] |

| DU145 | >20 | Low | [3] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines.

This compound induces apoptosis in a concentration-dependent manner. In 22Rv1 cells, treatment with 10-20 µM of this compound for 48 hours, and 20 µM for 72 hours, leads to a significant increase in the levels of cleaved Caspase-3 and PARP, both hallmarks of apoptosis.[1][4]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in preclinical xenograft models of prostate cancer.

-

Subcutaneous Xenograft Model: In nude mice bearing subcutaneous 22Rv1 xenografts, daily oral administration of this compound at a dose of 50 mg/kg resulted in a significant reduction in both tumor volume and weight.[1] Importantly, no significant impact on the body weight of the mice was observed, indicating good tolerability of the compound.[1]

-

Metastasis Model: To model metastatic disease, luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice.[1] Treatment with this compound (50 mg/kg, daily) initiated two days post-injection led to a significant reduction in the onset and growth of diffuse metastases.[1]

A key pharmacodynamic biomarker for this compound activity is the expression of the ONECUT2 target gene, PEG10. In both the subcutaneous and metastasis models, treatment with this compound led to a significant downregulation of PEG10 protein levels in the tumors.[1]

| Animal Model | Cell Line | Treatment | Key Findings | Reference |

| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg this compound (daily) | Significant reduction in tumor volume and weight. | [1] |

| SCID Mice | 22Rv1-luciferase (intracardiac) | 50 mg/kg this compound (daily) | Significant reduction in the onset and growth of diffuse metastases. | [1] |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models.

Experimental Protocols

Cell Viability Assay (XTT)

-

Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 2,000 cells per well.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.01-100 µM).

-

Incubation: Incubate the cells for 48 hours.

-

XTT Assay: Perform the XTT cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance at 450 nM. Calculate the IC50 values using a non-linear regression function.

Apoptosis Assay (Western Blot)

-

Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 20 µM) for 72 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a Bradford assay.

-

SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved Caspase-3 and PARP.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

ONECUT2 Knockdown (Lentiviral shRNA)

-

Cell Plating: Plate target prostate cancer cells (e.g., LNCaP, C4-2) 24 hours prior to transduction to achieve approximately 50% confluency on the day of infection.

-

Transduction: Prepare a mixture of complete medium with Polybrene (final concentration 5 µg/ml). Add the lentiviral particles carrying ONECUT2-targeting shRNA or a non-targeting control shRNA to the cells.

-

Incubation: Incubate the cells overnight.

-

Selection: Replace the medium with fresh medium containing puromycin to select for stably transduced cells.

-

Verification of Knockdown: Confirm the knockdown of ONECUT2 expression by Western blot or qRT-PCR.

Colony Formation Assay in Soft Agar

-

Base Agar Layer: Prepare a 0.6% base agar mixture by combining 1.2% agarose solution with an equal volume of 2x cell culture medium. Aliquot 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of prostate cancer cells (e.g., 22Rv1).

-

Top Agar Layer: Prepare a 0.35% top agar mixture containing the cells.

-

Plating: Gently overlay the cell-containing top agar onto the solidified base agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells with fresh medium every 3-4 days.

-

Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

Surface Plasmon Resonance (SPR) Assay

-

Protein Immobilization: Immobilize the purified ONECUT2-HOX domain on a sensor chip.

-

Analyte Injection: Inject varying concentrations of this compound over the sensor surface.

-

Data Acquisition: Monitor the binding events in real-time.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the dissociation constant (Kd).

In Vivo Xenograft Studies

-

Animal Models: Use male immunodeficient mice (e.g., nude or SCID mice), 4-5 weeks old.

-

Cell Implantation:

-

Subcutaneous: Inject 750,000 22Rv1 cells suspended in Matrigel subcutaneously into the flank of each mouse.

-

Intracardiac: Inject luciferase-tagged 22Rv1 cells directly into the left ventricle of anesthetized mice to model metastasis.

-

-

Treatment: Once tumors are established (for subcutaneous models) or two days after cell injection (for metastasis models), begin daily oral gavage of this compound (50 mg/kg) or vehicle control.

-

Monitoring:

-

Tumor Growth: Measure tumor volume in subcutaneous models regularly using calipers.

-

Metastasis: Monitor the development of metastases in intracardiac models using bioluminescence imaging.

-

Toxicity: Monitor the body weight and overall health of the animals throughout the study.

-

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and perform downstream analyses such as immunohistochemistry for PEG10 expression.

Signaling Pathways and Mechanisms

Below are diagrams illustrating the ONECUT2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

Caption: ONECUT2 Signaling Pathway in Prostate Cancer.

Caption: Mechanism of Action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: The CSRM617-Induced Apoptosis Pathway in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor network.[1] Emerging research has identified this compound as a promising therapeutic agent in cancers that overexpress OC2, particularly in metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides an in-depth overview of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and workflows.

Core Mechanism of Action

This compound directly targets the HOX domain of the ONECUT2 transcription factor, inhibiting its activity.[1][2] In cancer cells with high OC2 expression, this inhibition leads to the induction of apoptosis. The primary evidence for this apoptotic induction is the observed increase in the cleavage of Caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP).[1][2] The activity of this compound is dependent on the expression levels of OC2, with cells expressing higher levels of OC2 being more responsive to the compound.[2][3]

Signaling Pathway

The this compound-induced apoptosis pathway is initiated by the inhibition of ONECUT2. While the complete downstream cascade is still under investigation, a key consequence is the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |

| PC-3 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |

| 22Rv1 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |

| LNCaP | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |

| C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |

| 22Rv1 | 10-20 µM | 48 hours | Induction of apoptosis | [1] |

| 22Rv1 | 20 µM | 72 hours | Appearance of cleaved Caspase-3 and PARP | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line Xenograft | Treatment Dose | Treatment Schedule | Effect | Reference |

| SCID Mice | 22Rv1 | 50 mg/kg (p.o.) | Daily for 20 days | Inhibition of tumor growth | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, 22Rv1, LNCaP, C4-2)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the cells with the compound for the desired period (e.g., 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Apoptotic Markers

This protocol is for the detection of cleaved Caspase-3 and PARP.

Objective: To detect the presence of key apoptotic markers following this compound treatment.

Materials:

-

Prostate cancer cells (e.g., 22Rv1)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for the quantification of apoptotic cells.

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Prostate cancer cells (e.g., 22Rv1)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 10-20 µM) for the desired duration (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

References

Delving into CSRM617: A Novel Inhibitor of the ONECUT2 Transcription Factor for Advanced Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CSRM617 is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Through a combination of in silico modeling and chemical library screening, this compound was identified as a direct binder to the OC2 homeobox (HOX) domain. Preclinical evaluations have demonstrated its ability to induce apoptosis in prostate cancer cell lines and inhibit tumor growth and metastasis in mouse models. This document details the experimental methodologies employed in these key studies and presents the quantitative data in a structured format to facilitate understanding and future research.

Introduction

The development of resistance to androgen deprivation therapy in prostate cancer leads to the emergence of metastatic castration-resistant prostate cancer (mCRPC), a lethal form of the disease. The transcription factor ONECUT2 (OC2) has been identified as a critical driver of mCRPC, promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation.[1][2] As a master regulator of transcriptional networks that emerge in aggressive prostate cancer variants, OC2 presents a promising therapeutic target.[3][4] this compound was discovered as a first-in-class small-molecule inhibitor of OC2, offering a novel therapeutic strategy for this challenging disease.[1][5]

Discovery and Mechanism of Action

This compound was identified through a rational drug discovery approach that combined in silico modeling of the ONECUT2-HOX domain with high-throughput screening of chemical libraries.[5]

Binding Affinity and Specificity

Surface Plasmon Resonance (SPR) assays have determined that this compound directly binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[6] This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2. OC2 is a key node in a complex signaling network that governs prostate cancer progression. It suppresses the androgen receptor (AR) signaling axis, in part by directly repressing the expression of AR and its co-factor FOXA1.[7] Furthermore, OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[8] By inhibiting OC2, this compound effectively reverses these effects, leading to the suppression of tumor growth and metastasis.

This compound inhibits ONECUT2, impacting downstream pathways.

Preclinical Data

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies.

In Vitro Studies

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Type | IC50 (µM) | Apoptosis Induction |

| 22Rv1 | CRPC | Not explicitly stated, but growth inhibited | Yes (Cleaved Caspase-3, PARP) |

| LNCaP | Androgen-sensitive | Not explicitly stated, but growth inhibited | Yes |

| C4-2 | CRPC | Not explicitly stated, but growth inhibited | Yes |

| PC-3 | Androgen-independent | Not explicitly stated, but growth inhibited | Yes |

Data summarized from Rotinen et al., Nat Med, 2018.[7]

In Vivo Studies

A key in vivo study utilized a 22Rv1 human prostate cancer xenograft model in mice.

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

| Treatment Group | Dosage | Administration | Outcome |

| Vehicle Control | - | Daily intraperitoneal injection | Progressive tumor growth |

| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases |

Data summarized from Rotinen et al., Nat Med, 2018.[7]

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

-

Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.

-

Methodology: Recombinant ONECUT2-HOX protein was immobilized on a sensor chip. Various concentrations of this compound were passed over the chip, and the binding kinetics were measured in real-time to calculate the dissociation constant (Kd). The detailed protocol is described in the supplementary materials of Rotinen et al., Nat Med, 2018.[7]

Cell Viability Assay

-

Objective: To assess the effect of this compound on the growth of prostate cancer cell lines.

-

Methodology: Prostate cancer cell lines (22Rv1, LNCaP, C4-2, PC-3) were seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours. Cell viability was measured using a standard colorimetric assay (e.g., MTT or CellTiter-Glo). The specific assay and conditions are detailed in Rotinen et al., Nat Med, 2018.[7]

Apoptosis Assay (Western Blot)

-

Objective: To determine if this compound induces apoptosis in prostate cancer cells.

-

Methodology: 22Rv1 cells were treated with this compound for 48-72 hours. Cell lysates were collected, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against cleaved Caspase-3 and cleaved PARP. An appropriate secondary antibody conjugated to HRP was used for detection by chemiluminescence. Detailed antibody information can be found in the methods section of Rotinen et al., Nat Med, 2018.[7]

Workflow for detecting apoptosis markers via Western blot.

In Vivo Xenograft and Metastasis Model

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.

-

Methodology:

-

Xenograft: 22Rv1 cells were subcutaneously injected into the flanks of immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle and this compound treatment groups. Tumor volume was measured regularly.

-

Metastasis: Luciferase-tagged 22Rv1 cells were injected intracardially into mice. Metastatic progression was monitored by bioluminescence imaging.

-

-

Treatment: this compound (50 mg/kg) or vehicle was administered daily via intraperitoneal injection. The detailed animal handling and experimental procedures are outlined in Rotinen et al., Nat Med, 2018.[7]

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of advanced, castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, provides a new avenue to overcome resistance to current therapies. The preclinical data strongly support its continued development. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient selection, and ultimately, advancing this compound into clinical trials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of prostate cancer.

References

- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. pcf.org [pcf.org]

- 5. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The ONECUT2 Inhibitor CSRM617: A Technical Guide to its Effects on Androgen Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule CSRM617 and its impact on androgen receptor (AR) signaling pathways in the context of prostate cancer. This compound is a selective inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks, particularly in castration-resistant prostate cancer (CRPC). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the complex signaling interactions it modulates. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for advanced prostate cancer.

Introduction

The androgen receptor (AR) signaling axis is a critical driver of prostate cancer progression. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state (CRPC), where AR signaling can be reactivated through various mechanisms. A key player in the emergence of AR-independent and aggressive prostate cancer phenotypes is the transcription factor ONECUT2 (OC2).[1][2][3][4] OC2 has been identified as a master regulator of AR networks in metastatic CRPC, acting as a survival factor and suppressing the AR transcriptional program.[1][2][5] this compound is a novel small molecule inhibitor that directly targets OC2, offering a promising therapeutic strategy for lethal prostate cancer.[2][3] This guide will explore the effects of this compound on the intricate signaling pathways governed by the OC2-AR axis.

Mechanism of Action of this compound

This compound is not a direct inhibitor of the androgen receptor. Instead, it selectively binds to the HOX domain of the ONECUT2 (OC2) transcription factor.[6] This interaction inhibits the function of OC2, which in turn has profound effects on the AR signaling pathway. The mechanism is multifaceted:

-

Suppression of a Suppressor: OC2 directly suppresses the AR transcriptional program.[1][2][4][5] By inhibiting OC2, this compound effectively removes this layer of suppression.

-

Regulation of AR and FOXA1: OC2 has been shown to directly repress the expression of both AR and the pioneer factor FOXA1, which is crucial for AR's ability to bind to chromatin.[4][5] Therefore, inhibition of OC2 by this compound can lead to a complex modulation of AR and FOXA1 levels.

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in prostate cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.[7]

-

Downregulation of OC2 Target Genes: The inhibitory effect of this compound on OC2 leads to the downregulation of OC2 target genes, such as PEG10, a marker of neuroendocrine differentiation.[2][3]

The following diagram illustrates the signaling pathway involving this compound, OC2, and the AR axis.

Figure 1: this compound's effect on the OC2-AR signaling axis.

Quantitative Data

The following tables summarize the quantitative data available for this compound's biological activity.

Table 1: Binding Affinity of this compound

| Compound | Target | Assay Type | Kd (µM) |

| This compound | ONECUT2 (OC2)-HOX domain | Surface Plasmon Resonance (SPR) | 7.43 |

Data sourced from MedchemExpress.[6]

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment Duration | Effect | Concentration Range | IC50 (µM) |

| PC-3 | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |

| 22RV1 | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |

| LNCaP | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |

| C4-2 | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |

| 22RV1 | 48 hours | Induction of apoptosis | 10-20 µM | Not Applicable |

| 22RV1 | 72 hours | Induction of apoptosis (cleaved Caspase-3 and PARP) | 20 µM | Not Applicable |

Data compiled from MedchemExpress and ResearchGate.[7]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Effect |

| SCID Mice | 22Rv1 xenograft | 50 mg/kg; p.o.; daily for 20 days | Inhibition of tumor growth |

| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg; daily | Significant reduction in the onset and growth of diffuse metastases |

Data sourced from MedchemExpress.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound. While detailed, step-by-step protocols are often proprietary to the discovering labs, the following descriptions are based on standard laboratory practices and information from the cited literature.

Cell Culture

Prostate cancer cell lines (PC-3, 22RV1, LNCaP, C4-2) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.

-

Method:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

-

After 48 hours of incubation, a reagent such as MTS or CellTiter-Glo is added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

-

Apoptosis Assay

-

Objective: To assess the induction of apoptosis by this compound.

-

Method (Western Blot for Cleaved Caspase-3 and PARP):

-

22RV1 cells are treated with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (RT-qPCR)

-

Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., ONECUT2, AR, FOXA1, PEG10).

-

Method:

-

Prostate cancer cells are treated with this compound for a specified time course (e.g., 4-16 hours).

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

RT-qPCR is performed using SYBR Green master mix and gene-specific primers. Primer sequences for human ONECUT2 are: Forward - CAGGATGTGGAAGTGGCTTCAG, Reverse - TGAACACCAGGCGGGACTTCTT.[8]

-

The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.[9][10][11][12][13]

-

Method:

-

A purified recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The binding events are detected in real-time as changes in the refractive index at the chip surface, measured in resonance units (RU).

-

The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with prostate cancer cells (e.g., 22Rv1).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily oral administration of this compound (e.g., 50 mg/kg), while the control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, the tumors are excised and weighed. For metastasis studies, luciferase-tagged cells are used, and metastasis is monitored by bioluminescence imaging.

-

The following diagram provides a general workflow for evaluating the efficacy of this compound.

Figure 2: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a novel therapeutic approach for advanced prostate cancer by targeting ONECUT2, a key regulator of the androgen receptor signaling network. Its mechanism of action, which involves the inhibition of a transcriptional repressor of the AR pathway, highlights the complexity of signaling in CRPC. The quantitative data presented in this guide demonstrate the potent anti-cancer effects of this compound in both in vitro and in vivo models. The experimental protocols outlined provide a framework for further investigation into the therapeutic potential of this promising compound. As research continues to unravel the intricate interplay between OC2 and AR, this compound and similar molecules may offer new hope for patients with treatment-resistant prostate cancer.

References

- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. origene.com [origene.com]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. path.ox.ac.uk [path.ox.ac.uk]

- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

Foundational Research on CSRM617 and Neuroendocrine Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning CSRM617 and its potential therapeutic role in neuroendocrine prostate cancer (NEPC). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the core scientific principles, experimental data, and methodologies that underpin this promising area of oncology research.

Introduction to Neuroendocrine Prostate Cancer (NEPC)

Neuroendocrine prostate cancer (NEPC) is a highly aggressive and lethal subtype of prostate cancer.[1] It often emerges as a mechanism of treatment resistance in patients with advanced prostate adenocarcinoma, particularly following androgen deprivation therapy (ADT).[1][2] Unlike adenocarcinomas, which are dependent on androgen receptor (AR) signaling for growth, NEPC is characterized by low or absent AR expression and is therefore unresponsive to hormonal therapies.[1] Histologically, NEPC shares features with small cell lung cancer and is marked by the expression of neuroendocrine markers such as Chromogranin A (CHGA), Synaptophysin (SYP), and neuron-specific enolase (NSE).[1][3] The prognosis for patients with NEPC is poor, highlighting the urgent need for novel therapeutic strategies.[1]

A key molecular characteristic of NEPC is the overexpression of Delta-like ligand 3 (DLL3), an inhibitory Notch ligand.[2][4][5] DLL3 is minimally expressed in benign prostate tissue and localized prostate cancer, but its expression significantly increases in castration-resistant prostate cancer (CRPC) and is highly prevalent in NEPC, making it an attractive therapeutic target.[4][6] Various therapeutic modalities targeting DLL3 are currently under investigation, including antibody-drug conjugates (ADCs), T-cell engagers, and radioimmunotherapy.[5][7]

This compound: A Selective Inhibitor of ONECUT2

This compound is a novel, well-tolerated small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[8] OC2 has been identified as a master regulator of AR networks in metastatic castration-resistant prostate cancer (mCRPC) and a key driver of the transition from adenocarcinoma to the more aggressive NEPC phenotype.[1][9][10]

Mechanism of Action

This compound directly binds to the ONECUT2-HOX domain, thereby inhibiting its transcriptional activity. By inhibiting OC2, this compound has been shown to suppress the growth of prostate cancer cells and induce apoptosis. A key downstream target of OC2 is the paternally expressed gene 10 (PEG10), which is a critical driver of NEPC.[1][10] this compound treatment leads to the downregulation of PEG10 expression, providing a biomarker for its bioactivity.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: this compound Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Kd) | 7.43 µM | - | |

| In Vitro Growth Inhibition | 20 nM - 20 µM (48 hours) | PC-3, 22Rv1, LNCaP, C4-2 | |

| Apoptosis Induction | 20 µM (72 hours) | 22Rv1 |

Table 2: this compound In Vivo Efficacy in Mouse Models

| Parameter | Dosage | Model | Outcome | Reference |

| Tumor Volume and Weight Reduction | 50 mg/Kg daily | 22Rv1 subcutaneous xenograft | Significant reduction | [8][10] |

| Metastasis Reduction | 50 mg/Kg daily | 22Rv1 intracardiac injection | Significant reduction | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to the ONECUT2-HOX domain.

-

Methodology:

-

The ONECUT2-HOX domain protein is immobilized on a sensor chip.

-

Varying concentrations of this compound are flowed over the chip surface.

-

The binding events are detected as changes in the refractive index at the surface.

-

The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).

-

In Vitro Cell Growth Inhibition Assay

-

Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.

-

Methodology:

-

Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound (e.g., 20 nM to 20 µM) for a specified duration (e.g., 48 hours).

-

Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.

-

The concentration of this compound that inhibits 50% of cell growth (IC50) is determined.

-

Apoptosis Assay

-

Objective: To determine if this compound induces apoptosis in prostate cancer cells.

-

Methodology:

-

22Rv1 cells are treated with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).

-

Cells are harvested and lysed.

-

Western blot analysis is performed to detect the expression levels of apoptosis markers, such as cleaved Caspase-3 and cleaved PARP. An increase in the cleaved forms of these proteins indicates apoptosis induction.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Subcutaneous Model: 22Rv1 cells are implanted subcutaneously into nude mice.[8][10]

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of this compound (e.g., 50 mg/Kg).[8] The control group receives a vehicle control.

-

Tumor volume and mouse weight are measured regularly.

-

At the end of the study, tumors are excised and weighed.

-

Metastasis Model: Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice to establish diffuse metastases.[8]

-

Treatment with this compound or vehicle is initiated a few days post-injection.

-

Metastatic burden is monitored and quantified using bioluminescence imaging.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Molecular events in neuroendocrine prostate cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Drug Target Found in Subset of Metastatic Prostate Cancers | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 3. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. pnas.org [pnas.org]

- 6. Delta-like protein 3 expression and therapeutic targeting in neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DLL3-Targeted Therapies Show Promise in Neuroendocrine Prostate Cancer [trial.medpath.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. uclahealth.org [uclahealth.org]

- 10. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of CSRM617 and ONECUT2

For Immediate Release

Los Angeles, CA – In the intricate dance of molecular biology, the precise interaction between a therapeutic compound and its target is paramount. This technical guide provides an in-depth analysis of the binding affinity between CSRM617, a novel small-molecule inhibitor, and ONECUT2 (One Cut Homeobox 2), a transcription factor implicated in aggressive prostate cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core interaction driving the therapeutic potential of this compound.

This compound has been identified as a direct inhibitor of ONECUT2, a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] The therapeutic strategy hinges on the specific binding of this compound to ONECUT2, thereby disrupting its function and inducing apoptosis in cancer cells.[3][4] This guide will detail the quantitative binding parameters, the experimental methodology used to determine them, and the broader signaling context of this pivotal molecular interaction.

Quantitative Analysis of this compound-ONECUT2 Binding

The binding affinity of this compound to ONECUT2 was determined using Surface Plasmon Resonance (SPR), a label-free technique that measures real-time biomolecular interactions. The key quantitative parameter derived from this analysis is the equilibrium dissociation constant (Kd), which provides a measure of the binding affinity between the ligand (this compound) and the analyte (ONECUT2). A lower Kd value signifies a higher binding affinity.

| Parameter | Value | Method | Target Domain | Reference |

| Equilibrium Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX domain | [3] |

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

The following is a representative, detailed protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to a transcription factor like ONECUT2, based on established SPR methodologies.

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to the ONECUT2 protein.

Materials:

-

Recombinant human ONECUT2 protein (specifically the HOX domain)

-

This compound compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 sensor chip)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

This compound dilution series in running buffer (e.g., ranging from 0.1 to 100 µM)

-

Regeneration solution (e.g., a low pH buffer or a high salt concentration solution, to be determined empirically)

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.

-

Immobilize the recombinant ONECUT2 protein onto the activated sensor surface by injecting the protein diluted in immobilization buffer. The target immobilization level should be optimized to achieve a good signal-to-noise ratio.

-

Deactivate any remaining active esters on the sensor surface by injecting ethanolamine-HCl.

-

A reference flow cell is prepared similarly but without the immobilization of ONECUT2 to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the different concentrations of this compound in ascending order over both the ONECUT2-immobilized and reference flow cells. Each injection is followed by a dissociation phase where only running buffer flows over the sensor surface.

-

The association of this compound to ONECUT2 is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU). The dissociation is monitored as a decrease in the RU signal.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the signal from the reference flow cell from the signal of the ONECUT2-immobilized flow cell.

-

The equilibrium binding response (Req) is determined for each concentration of this compound.

-

The Req values are plotted against the corresponding this compound concentrations.

-

The resulting saturation binding curve is fitted to a steady-state affinity model to determine the equilibrium dissociation constant (Kd).

-

Visualizing the Molecular Landscape

To better understand the context and workflow of the this compound-ONECUT2 interaction, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

References

- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

No Information Available on CSRM617 in Cancer Biology

Following a comprehensive search of publicly available scientific literature and databases, no specific information, research, or data could be found regarding a molecule, gene, or process designated as "CSRM617" in the context of cancer biology.

This suggests that "this compound" may be one of the following:

-

An Internal or Pre-clinical Code Name: The designation may be an internal identifier for a compound, target, or project within a private research institution or pharmaceutical company that has not yet been disclosed in public-facing scientific literature.

-

A Very Recent or Unpublished Discovery: It is possible that "this compound" is a very new area of research for which data has not yet been published or presented in a public forum.

-

A Typographical Error: The term "this compound" may be a misspelling of another established target or molecule in cancer biology.

Without any foundational information on the identity and biological function of this compound, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the designation and consult internal or proprietary databases that may contain information not available in the public domain. Should "this compound" be a different term, a new search with the correct identifier will be necessary.

Initial Preclinical Studies on the Pharmacokinetics and Pharmacodynamics of CSRM617: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the preclinical studies of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the peer-reviewed literature. The information presented herein is based on published in vitro and in vivo efficacy studies.

Introduction

This compound is a novel, selective small-molecule inhibitor targeting the ONECUT2 (OC2) transcription factor.[1][2][3][4] OC2 has been identified as a master regulator in lethal prostate cancer, where it suppresses the androgen receptor (AR) axis.[1][5] this compound binds directly to the OC2-HOX domain and has demonstrated potential as a therapeutic agent by inducing apoptosis in prostate cancer cells.[1][4] This technical guide provides a consolidated overview of the initial preclinical findings related to this compound, with a focus on its mechanism of action, in vitro efficacy, and in vivo studies.

Mechanism of Action

This compound functions by directly inhibiting the ONECUT2 transcription factor. The proposed signaling pathway involves the binding of this compound to the HOX domain of OC2, which in turn inhibits its transcriptional activity.[1] This leads to the downregulation of OC2 target genes, such as PEG10, and the induction of apoptosis through the activation of Caspase-3 and PARP cleavage.[1][3]

Figure 1: Proposed signaling pathway of this compound in prostate cancer cells.

In Vitro Efficacy

This compound has been shown to inhibit the growth of various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values correlate with the expression levels of OC2, indicating that cells with higher OC2 expression are more sensitive to the compound.[6]

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | OC2 mRNA Level (Relative) | IC50 (µM) |

| LNCaP | High | Not explicitly stated, but sensitive |

| C4-2 | High | Not explicitly stated, but sensitive |

| 22Rv1 | Moderate | ~10-15 |

| PC-3 | Moderate | ~15-20 |

| DU145 | Low | > 20 |

| VCaP | Low | > 20 |

Data synthesized from information provided in the search results, primarily from Rotinen M, et al. Nat Med. 2018.[6]

Preclinical In Vivo Studies

In vivo studies have been conducted in mouse models to evaluate the efficacy of this compound in inhibiting tumor growth and metastasis. While these studies provide valuable information on dosing and therapeutic effect, they do not include detailed pharmacokinetic analysis.

A common experimental workflow for assessing the in vivo efficacy of this compound is as follows:

-

Cell Implantation: Human prostate cancer cells (e.g., 22Rv1) are implanted into immunodeficient mice (e.g., SCID mice).[2][3] For metastasis studies, cells are often injected intracardially.[3]

-

Tumor Growth: Tumors are allowed to establish and grow to a certain volume.[7]

-

Treatment Administration: Mice are treated with this compound, typically via oral gavage (p.o.), at a specific dose and schedule.[2][6] A vehicle control group is included for comparison.

-

Monitoring: Tumor volume and metastasis are monitored throughout the study period.[3][7] Animal weight is also monitored to assess toxicity.[3]

-

Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as measuring the levels of OC2 target genes like PEG10.[3]

Figure 2: Generalized experimental workflow for in vivo efficacy studies of this compound.

The available literature reports the following dosing regimen and outcomes for in vivo studies:

Table 2: Summary of In Vivo Dosing and Efficacy of this compound

| Animal Model | Cell Line | Dosing Regimen | Duration | Key Outcomes |

| SCID Mice | 22Rv1 Xenograft | 50 mg/kg, p.o., daily | 20 days | Inhibition of tumor growth.[2][6] |

| SCID Mice | 22Rv1 (luciferase-tagged) | 50 mg/kg, p.o., daily | Not specified | Significant reduction in the onset and growth of diffuse metastases.[3] |

It is noted that this compound was well-tolerated in these mouse models, with no significant impact on mouse weight.[3] The hydrochloride salt of this compound is often used, which is reported to have enhanced water solubility and stability.[2][4]

Future Directions and Limitations

The initial studies on this compound are promising, identifying it as a potential therapeutic agent for lethal prostate cancer.[5] However, the lack of publicly available pharmacokinetic data is a significant gap. Future research will need to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to support its clinical development. Further preclinical testing in additional patient-derived xenograft and organoid models is also warranted to better understand its efficacy and identify predictive biomarkers.[5] Researchers are reportedly working on modifications to the chemical scaffold of this compound to improve its binding affinity and pharmacokinetic properties.[8]

Conclusion

This compound is a selective ONECUT2 inhibitor with demonstrated in vitro and in vivo efficacy against prostate cancer models. While the initial findings provide a strong rationale for its continued development, detailed pharmacokinetic studies are a critical next step to fully understand its clinical potential. This guide summarizes the foundational preclinical data to aid researchers and drug development professionals in the ongoing investigation of this promising compound.

References

- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound|CSRM-617;CSRM 617|DC Chemicals [dcchemicals.com]

In-Depth Technical Guide: The Anti-Tumor Properties of CSRM617

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC). This document provides a comprehensive technical overview of the pre-clinical data supporting the anti-tumor properties of this compound. It details the compound's mechanism of action, summarizes its efficacy in vitro and in vivo, and provides detailed experimental protocols for the key studies cited. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of targeting the ONECUT2 signaling axis in oncology.

Introduction